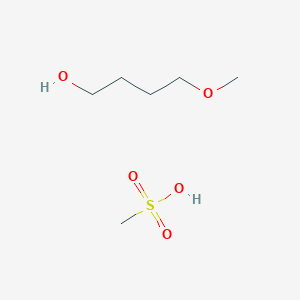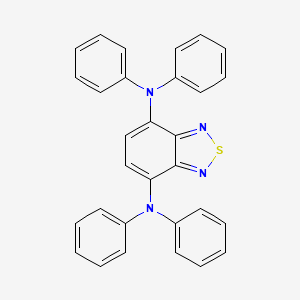![molecular formula C14H26O2Si B14215864 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one CAS No. 832743-72-3](/img/structure/B14215864.png)
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one is a synthetic organic compound characterized by its unique structure, which includes a hydroxyl group, a trimethylsilyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Diene System: The initial step involves the formation of the conjugated diene system through a series of elimination reactions.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diene system can be reduced to form a saturated compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of 6-oxo-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one.
Reduction: Formation of 6-hydroxy-8-[(trimethylsilyl)methyl]decane-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the conjugated diene system play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in π-π interactions, influencing its biological activity and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one: Similar in structure but with variations in functional groups.
8-[(Trimethylsilyl)methyl]deca-8,9-dien-2-one: Lacks the hydroxyl group.
6-Hydroxy-8-deca-8,9-dien-2-one: Lacks the trimethylsilyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
832743-72-3 |
|---|---|
Molecular Formula |
C14H26O2Si |
Molecular Weight |
254.44 g/mol |
InChI |
InChI=1S/C14H26O2Si/c1-6-13(11-17(3,4)5)10-14(16)9-7-8-12(2)15/h14,16H,1,7-11H2,2-5H3 |
InChI Key |
QOYOOZPICZVFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(CC(=C=C)C[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid](/img/structure/B14215799.png)


![Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14215813.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14215824.png)
![N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide](/img/structure/B14215830.png)


![6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14215847.png)
![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
phosphinate](/img/structure/B14215862.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
